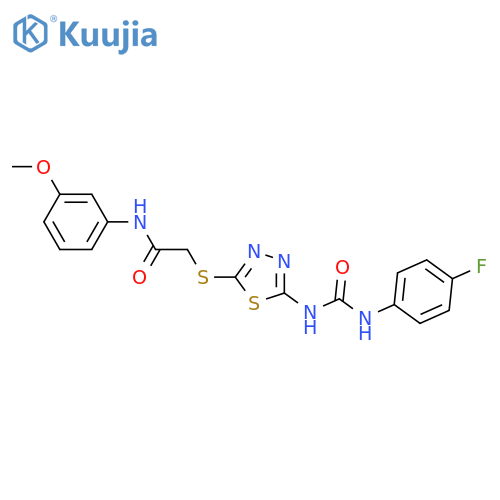Cas no 886935-41-7 (2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide)

886935-41-7 structure
商品名:2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
CAS番号:886935-41-7
MF:C18H16FN5O3S2
メガワット:433.47974395752
CID:5477572
2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, 2-[[5-[[[(4-fluorophenyl)amino]carbonyl]amino]-1,3,4-thiadiazol-2-yl]thio]-N-(3-methoxyphenyl)-
- 2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
-
- インチ: 1S/C18H16FN5O3S2/c1-27-14-4-2-3-13(9-14)20-15(25)10-28-18-24-23-17(29-18)22-16(26)21-12-7-5-11(19)6-8-12/h2-9H,10H2,1H3,(H,20,25)(H2,21,22,23,26)
- InChIKey: NOLAQUJZHAAKSA-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(OC)=C1)(=O)CSC1=NN=C(NC(NC2=CC=C(F)C=C2)=O)S1
2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2680-0195-1mg |
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
886935-41-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2680-0195-5μmol |
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
886935-41-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2680-0195-3mg |
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
886935-41-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2680-0195-2μmol |
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
886935-41-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2680-0195-4mg |
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
886935-41-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2680-0195-20μmol |
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
886935-41-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2680-0195-20mg |
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
886935-41-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2680-0195-5mg |
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
886935-41-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2680-0195-40mg |
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
886935-41-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2680-0195-2mg |
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
886935-41-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide 関連文献
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
886935-41-7 (2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide) 関連製品
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
